molecular formula C14H21Cl2N3 B11812337 2-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride

2-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride

Cat. No.: B11812337
M. Wt: 302.2 g/mol
InChI Key: UIJVJXKHUDWTPM-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-benzo[d]imidazole with cyclohexylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles, such as halides, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-benzo[d]imidazol-2-amine
  • 2-Cyclohexyl-1H-benzo[d]imidazole
  • 1-Methyl-2-phenyl-1H-benzo[d]imidazole

Uniqueness

2-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H21Cl2N3

Molecular Weight

302.2 g/mol

IUPAC Name

2-cyclohexyl-1-methylbenzimidazol-5-amine;dihydrochloride

InChI

InChI=1S/C14H19N3.2ClH/c1-17-13-8-7-11(15)9-12(13)16-14(17)10-5-3-2-4-6-10;;/h7-10H,2-6,15H2,1H3;2*1H

InChI Key

UIJVJXKHUDWTPM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1C3CCCCC3.Cl.Cl

Origin of Product

United States

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